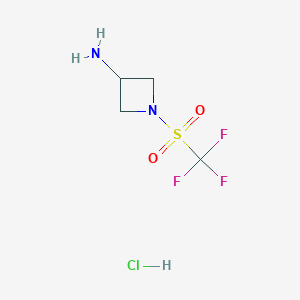

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride

Description

1-(Trifluoromethylsulfonyl)azetidin-3-amine hydrochloride is a substituted azetidine derivative characterized by a trifluoromethylsulfonyl (-SO₂CF₃) group attached to the azetidine ring and an amine hydrochloride moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O2S.ClH/c5-4(6,7)12(10,11)9-1-3(8)2-9;/h3H,1-2,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCGGJADVLQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride typically involves the reaction of azetidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and safety. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Ring-Opening Reactions: Due to the ring strain in azetidines, the compound can undergo ring-opening reactions, leading to the formation of linear or branched products.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluoromethylsulfonyl-substituted derivatives, while ring-opening reactions can produce a range of linear or branched amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is its potential as an anticancer agent. Research indicates that compounds featuring the trifluoromethylsulfonyl group can effectively inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a study demonstrated that a related compound achieved rapid and durable tumor regression in small-cell lung cancer xenograft models, highlighting the potential of trifluoromethylsulfonyl-containing compounds in cancer therapy .

Neurodegenerative Disease Treatment

Another significant application is in the treatment of neurodegenerative diseases. The compound has been noted for its inhibitory action on monoacylglycerol lipase (MAGL), making it a candidate for treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability to modulate endocannabinoid signaling through MAGL inhibition suggests therapeutic benefits in managing neurogenic pain and inflammation associated with these diseases .

Pharmacological Studies

Pharmacodynamics and Toxicity

Pharmacological studies have assessed the maximum tolerated doses of related compounds in animal models, establishing safe dosage ranges for further testing. For example, one study found that certain derivatives were well tolerated at doses up to 50 mg/kg in severe combined immunodeficiency mice, with subsequent evaluations indicating effective induction of apoptosis in tumor tissues .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves complex organic reactions, including the use of hydride reducing agents and fluorinating reagents. Recent patents detail processes that yield high-purity products suitable for further pharmacological evaluation .

| Synthesis Step | Reagents Used | Outcome |

|---|---|---|

| Reaction with ethyl glyoxalate | Sodium triacetoxyborohydride | Formation of azetidine derivative |

| Triflation with triflic anhydride | Diisopropylethylamine | Generation of trifluoromethylsulfonyl derivative |

| Hydrolysis of intermediates | Aqueous extraction | Purification of final product |

Case Study 1: Antitumor Efficacy

A study involving the administration of a related compound demonstrated significant tumor regression in xenograft models. The treatment led to marked cleavage of PARP and activation of caspase-3, indicating potent apoptotic activity within tumor cells .

Case Study 2: Neuroprotective Effects

In preclinical trials focusing on neurodegenerative diseases, compounds similar to this compound showed promise in mitigating symptoms associated with Alzheimer's disease by modulating endocannabinoid pathways through MAGL inhibition .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong interactions with various biological molecules, influencing their function and activity. The compound’s ring strain also contributes to its reactivity, enabling it to participate in a range of chemical reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related azetidine/amine hydrochlorides:

Key Observations :

Reactivity Differences :

Physical and Chemical Properties

Biological Activity

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features an azetidine ring structure substituted with a trifluoromethylsulfonyl group. The unique chemical properties conferred by these functional groups make it a valuable candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

- Antiviral Properties : There is ongoing research into its potential antiviral effects, which could be significant given the rise of resistant strains of viruses.

- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate, with potential roles in drug discovery and development.

The mechanism of action for this compound is believed to involve interactions between its trifluoromethylsulfonyl group and various biological molecules. This interaction can influence the function and activity of target proteins or enzymes within microbial cells, potentially disrupting their normal processes.

Antimicrobial Efficacy

In a study examining the compound's antibacterial properties, it demonstrated significant activity against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 44 |

| MRSA | 11 |

Antiviral Potential

Research is also focusing on the antiviral potential of this compound. Initial findings suggest that it may inhibit viral replication through mechanisms similar to those observed in other antiviral agents. Further studies are needed to elucidate specific pathways involved in this activity .

Comparative Analysis with Similar Compounds

A comparison with other azetidine derivatives reveals distinct advantages for this compound:

| Compound Name | Unique Features |

|---|---|

| 1-(Trifluoromethylsulfonyl)azetidin-3-amine | High reactivity due to trifluoromethylsulfonyl group |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Ionic liquid properties |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Enhanced solubility in organic solvents |

The unique trifluoromethylsulfonyl group in this compound contributes to its high reactivity and stability, setting it apart from other azetidine derivatives.

Future Directions

Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy in clinical settings.

- Expanded Biological Testing : Conducting comprehensive tests against a broader range of pathogens and viruses to fully characterize its potential as an antimicrobial and antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(Trifluoromethylsulfonyl)azetidin-3-amine hydrochloride, and how are reaction conditions controlled?

- Methodological Answer : The synthesis involves two primary steps: (1) sulfonylation of azetidin-3-amine with trifluoromethanesulfonyl chloride and (2) salt formation with HCl. Key optimization parameters include:

-

Solvent Choice : Aprotic solvents like dichloromethane or acetonitrile are used to minimize hydrolysis .

-

Temperature Control : Exothermic sulfonylation steps are conducted at 0–5°C to prevent side reactions .

-

Inert Atmosphere : Reactions are performed under nitrogen or argon to avoid moisture interference .

-

Purification : Column chromatography or recrystallization ensures high purity (>95%).

Step Reagents/Conditions Purpose Sulfonylation Trifluoromethanesulfonyl chloride, DCM, 0–5°C Introduce sulfonyl group Salt Formation HCl gas in acetonitrile Form hydrochloride salt

Q. Which analytical techniques are essential for characterizing this compound, and what parameters validate its purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm the azetidine ring, sulfonyl group, and amine proton environments. Chemical shifts for the trifluoromethyl group appear at ~110–120 ppm in ¹⁹F NMR .

- High-Performance Liquid Chromatography (HPLC) : A C18 column with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient assesses purity (>98%). Retention time and peak symmetry are critical metrics .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 248.1 (calculated: 247.06) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer :

- Stability Factors : The compound is hygroscopic and light-sensitive. Degradation occurs in aqueous solutions (hydrolysis of the sulfonyl group) or under prolonged UV exposure .

- Storage Protocols :

- Store as a solid at room temperature in airtight containers with desiccants (e.g., silica gel).

- For solutions, use anhydrous DMSO (10 mM stock) and avoid freeze-thaw cycles .

Q. What mechanistic insights explain the reactivity of the trifluoromethylsulfonyl group in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing trifluoromethyl group increases the electrophilicity of the sulfonyl moiety, facilitating nucleophilic attack (e.g., by amines or alkoxides). Computational studies (DFT) reveal a lower energy barrier for transition states at the sulfonyl sulfur .

- Experimental Validation : Kinetics studies (e.g., monitoring reaction rates under varying pH and temperature) confirm the activation effect. For example, reactions with piperidine show a 2.5x rate enhancement compared to non-fluorinated analogs .

Q. How can researchers design experiments to identify pharmacological targets or structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme panels (e.g., kinases, proteases) to identify inhibition profiles. Use fluorescence polarization or SPR to measure binding affinities .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts interactions with targets like sulfotransferases or GPCRs. Compare binding poses with analogs (e.g., 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine) to map SAR .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450 interactions and half-life .

Tables of Critical Data

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈ClF₃N₂O₂S | |

| Molecular Weight | 248.63 g/mol | |

| Solubility (DMSO) | 10 mM (stable for 6 months at -20°C) | |

| CAS Registry Number | 2387602-02-8 (analog reference) |

Table 2: Common Degradation Pathways

| Condition | Degradation Product | Mitigation Strategy |

|---|---|---|

| Aqueous pH < 5 | Hydrolyzed sulfonic acid | Use anhydrous solvents |

| UV light (254 nm) | Radical-mediated decomposition | Store in amber glass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.